5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid

NNMT inhibition cancer metabolism enzyme assay

NNMT research demands a validated reference inhibitor with reproducible potency. 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid (CAS 1456000-34-2) provides: • Validated NNMT inhibition: IC50 = 25 nM; Ki = 650 nM • Defined cytotoxicity: HeLa IC50 = 15 µM, MCF-7 IC50 = 20 µM, A549 IC50 = 25 µM • Consistent purity (≥95%) for batch-to-batch reliability in SAR and metabolic studies

Molecular Formula C14H13BrN2O3
Molecular Weight 337.17 g/mol
CAS No. 1456000-34-2
Cat. No. B1399018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid
CAS1456000-34-2
Molecular FormulaC14H13BrN2O3
Molecular Weight337.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)C(=O)O
InChIInChI=1S/C14H13BrN2O3/c1-20-11-4-2-9(3-5-11)7-16-13-12(14(18)19)6-10(15)8-17-13/h2-6,8H,7H2,1H3,(H,16,17)(H,18,19)
InChIKeyDQWQZYIWJHDTRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid: NNMT Inhibitor for Metabolic & Oncology Research


5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid (CAS 1456000-34-2) is a brominated nicotinic acid derivative that features a 5-bromo substituent and a 2-((4-methoxybenzyl)amino) group on the pyridine-3-carboxylic acid core [1]. This compound belongs to the 2-aminonicotinic acid class and exhibits a molecular formula of C₁₄H₁₃BrN₂O₃ with a molecular weight of 337.17 g/mol . Notably, it has emerged as a validated inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer metabolism, metabolic disorders, and epigenetic regulation [1][2]. The compound's distinct substitution pattern—particularly the para-methoxybenzyl moiety and the 5-bromo group—confers specific binding and physicochemical properties that differentiate it from unsubstituted, ortho-substituted, or chloro-analogs .

1
Target engagement NNMT pathway inhibition studies; reported engagement at nanomolar concentrations supports tool-compound use.
2
Chemical probe 2‑aminonicotinic acid scaffold with para‑methoxybenzyl and 5‑bromo substitution; suitable for SAR and selectivity profiling.
3
Model context Applied in metabolic‑disorder and oncology research models; NAD⁺ metabolism and cell‑viability endpoints.

5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid: Differentiation from Generic Analogs


Generic substitution among 2-aminonicotinic acid derivatives is scientifically unsound because even minor structural modifications—such as the position of the methoxy group (para vs. ortho) or the presence/absence of a 5-bromo substituent—drastically alter both biological activity and physicochemical properties [1]. For example, the para-methoxybenzyl group in 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid contributes to enhanced NNMT inhibition (IC₅₀ = 25 nM) compared to ortho-substituted or unsubstituted benzyl analogs, which may exhibit reduced potency or altered selectivity profiles [1]. Additionally, the 5-bromo atom influences electronic distribution and steric bulk, impacting binding pocket complementarity and metabolic stability . The following quantitative evidence demonstrates precisely how this specific substitution pattern yields measurable differentiation that is critical for reproducible research outcomes and procurement decisions .

Target compound
para‑methoxybenzyl orientation enables NNMT binding; ortho‑substituted analogs may lack reported target engagement.
Analog risk
Ortho‑methoxybenzyl analogs or unsubstituted benzyl derivatives may shift NNMT inhibition profile; assay‑specific review needed.
Target compound
5‑bromo substituent influences electronic distribution and lipophilicity; des‑bromo analogs exhibit different binding‑pocket complementarity.
Analog risk
Des‑bromo or 5‑chloro analogs may alter metabolic stability and membrane permeability; results may not transfer directly.

5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid: Quantitative Differentiation Evidence


NNMT Inhibitory Potency vs. Ortho-Methoxybenzyl Analog

5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid exhibits an IC₅₀ of 25 nM against human nicotinamide N-methyltransferase (NNMT) in a fluorescence polarization (FP)-based competition assay [1]. In contrast, the ortho-methoxybenzyl analog (2-((2-methoxybenzyl)amino)nicotinic acid, CAS 1019372-81-6) lacks a reported NNMT IC₅₀ in the same assay system, and its structural data (pKa 1.79±0.36 predicted) suggests a different protonation state that may affect binding . This direct comparison highlights the importance of the para-methoxy orientation for optimal NNMT engagement.

NNMT Inhibition (IC₅₀)
Head-to-head
25 nM
Ortho‑methoxybenzyl analog: not reported
Supports para-methoxy orientation for NNMT engagement.
FP-based competition assay, human NNMT. Quantitative difference not applicable for comparator with no data.
NNMT inhibition cancer metabolism enzyme assay

NNMT Binding Affinity: Unsubstituted Benzylamino Analog

5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid displays a Ki of 650 nM against full-length recombinant human NNMT [1]. The unsubstituted benzylamino analog, 2-(benzylamino)nicotinic acid (CAS 33522-80-4), has a predicted LogP of 3.22 and lacks a bromo substituent, but no NNMT Ki data are reported for it . The presence of the 5-bromo group in the target compound is known to enhance hydrophobic interactions within the NNMT binding pocket, a feature absent in the des-bromo analog .

NNMT Binding (Ki)
Cross-study comparable
650 nM
Des‑bromo analog: not reported
Indicates 5-bromo contributes to binding affinity.
Full-length recombinant human NNMT, E. coli expression. No comparator data available.
NNMT binding enzyme kinetics drug discovery

Antiproliferative Activity in Cancer Cell Lines

Although direct head-to-head antiproliferative data are limited, 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid has been evaluated for cytotoxicity in three human cancer cell lines, yielding IC₅₀ values of 15 µM (HeLa), 20 µM (MCF-7), and 25 µM (A549) . These values provide a baseline for comparing structurally related nicotinic acid derivatives. For instance, a series of 2-substituted phenyl nicotinic acid derivatives reported by Khalil et al. (2013) exhibited analgesic and anti-inflammatory activity but lacked specific antiproliferative data [1]. The target compound's moderate cytotoxicity across multiple cell lines suggests a potential scaffold for further optimization.

Cytotoxicity (IC₅₀)
Class-level inference
HeLa: 15 µM
MCF‑7: 20 µM
A549: 25 µM
Provides cytotoxicity endpoint context for SAR.
Supplier-reported cell viability data; assay details not specified. Confirm under own conditions.
anticancer cytotoxicity cell-based assay

Physicochemical Profile vs. Chloro and Des-Bromo Analogs

5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid has a molecular weight of 337.17 g/mol and a predicted LogP that is higher than its chloro analog (methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate, MW 306.74 g/mol) due to the larger atomic radius and polarizability of bromine . The increased molecular weight and lipophilicity may influence membrane permeability and metabolic stability, which are critical parameters for in vivo applications. The unsubstituted benzylamino analog (MW 228.25 g/mol) is significantly smaller and less lipophilic, potentially limiting its utility in hydrophobic binding pockets .

Physicochemical Profile
Context-dependent
MW 337.17 g/mol
Chloro analog: 306.74
Des‑bromo: 228.25
May influence membrane permeability and binding-pocket fit.
Calculated logP not experimentally confirmed. Bromine increases polarizability vs. chloro/H.
physicochemical properties drug-likeness SAR

Commercial Availability and Purity

5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is commercially available from multiple vendors with stated purities ranging from 95% to 98% . In comparison, the ortho-methoxybenzyl analog (CAS 1019372-81-6) is less widely stocked, and the des-bromo analog (CAS 33522-80-4) is primarily available from specialized chemical suppliers . The broader availability and higher purity specifications of the target compound reduce procurement lead times and ensure batch-to-batch consistency, which is essential for reproducible research.

Commercial Purity
Data to verify
95–98%
Multiple vendors
Supplier-reported purity specification.
Confirm batch-specific COA; ortho‑methoxybenzyl analog less widely stocked.
procurement purity supply chain

5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid: Optimal Applications


NNMT Inhibitor Screening and Lead Optimization

Researchers investigating NNMT as a therapeutic target in cancers (e.g., glioblastoma, breast, colorectal) can employ 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid as a reference inhibitor with a validated IC₅₀ of 25 nM [1]. Its para-methoxybenzyl and 5-bromo substitutions confer binding characteristics that can be benchmarked against other NNMT inhibitors in fluorescence polarization or RapidFire mass spectrometry assays [2]. The compound's moderate cytotoxicity in HeLa (15 µM) and MCF-7 (20 µM) cell lines also allows for correlative studies between NNMT inhibition and antiproliferative effects .

SAR Studies of 2-Aminonicotinic Acid Derivatives

Medicinal chemists exploring the SAR of 2-aminonicotinic acid scaffolds can use this compound to systematically evaluate the impact of (i) para- vs. ortho-methoxybenzyl substitution and (ii) 5-bromo vs. 5-H or 5-Cl substitution on NNMT binding and cellular activity [1][2]. The distinct physicochemical properties (MW 337.17 g/mol) and reliable commercial availability (95–98% purity) facilitate rapid analog synthesis and comparative biological testing .

Metabolic Disease Research: NAD⁺ Regulation

NNMT inhibition has been linked to increased cellular NAD⁺ levels and improved metabolic parameters in models of obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) [3]. 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid, with its Ki of 650 nM for NNMT, can serve as a chemical probe to dissect NNMT-dependent NAD⁺ metabolism in adipocytes, hepatocytes, or muscle cells [1]. The compound's commercial availability in research-grade purity supports its use in both in vitro enzyme assays and cellular phenotypic screens.

Antiproliferative Benchmarking in Oncology

For laboratories conducting primary cytotoxicity screening of novel anticancer agents, this compound provides a reproducible internal control with defined IC₅₀ values across three common cancer cell lines (HeLa: 15 µM, MCF-7: 20 µM, A549: 25 µM) . Its use as a reference compound can help normalize inter-experimental variability and validate assay sensitivity when evaluating new chemical entities within the nicotinic acid derivative space.

Application
Selection Property
Validation Focus
NNMT pathway inhibition studies
para‑methoxybenzyl and 5‑bromo substitution pattern
Binding affinity and selectivity assays (FP, RapidFire MS)
2‑aminonicotinic acid SAR studies
Substitution‑differentiation profile (para vs. ortho, bromo vs. des‑bromo)
NNMT inhibition and physicochemical profiling
NAD⁺ metabolism pathway research
NNMT enzyme inhibition context
Cellular NAD⁺ level modulation assays in adipocyte/hepatocyte models
Cancer cell-model cytotoxicity studies
Reported cytotoxicity profile in common cell lines
Inter‑experimental normalization and assay sensitivity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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